molecular formula C19H21N3O4 B4771486 1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-(2-nitrophenyl)ethanone

1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-(2-nitrophenyl)ethanone

Cat. No.: B4771486
M. Wt: 355.4 g/mol
InChI Key: GLLZIUFVYCRVNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-(2-nitrophenyl)ethanone is a complex organic compound that belongs to the class of piperazine derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-(2-nitrophenyl)ethanone typically involves the reaction of 3-methoxyphenylpiperazine with 2-nitrobenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using column chromatography or recrystallization techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-(2-nitrophenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

Scientific Research Applications

1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-(2-nitrophenyl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-(2-nitrophenyl)ethanone involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an antagonist or agonist at certain neurotransmitter receptors, influencing signal transduction pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure-activity relationship of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-(2-nitrophenyl)ethanone is unique due to the presence of both methoxyphenyl and nitrophenyl groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

1-[4-(3-methoxyphenyl)piperazin-1-yl]-2-(2-nitrophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4/c1-26-17-7-4-6-16(14-17)20-9-11-21(12-10-20)19(23)13-15-5-2-3-8-18(15)22(24)25/h2-8,14H,9-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLLZIUFVYCRVNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C(=O)CC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-(2-nitrophenyl)ethanone
Reactant of Route 2
Reactant of Route 2
1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-(2-nitrophenyl)ethanone
Reactant of Route 3
Reactant of Route 3
1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-(2-nitrophenyl)ethanone
Reactant of Route 4
Reactant of Route 4
1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-(2-nitrophenyl)ethanone
Reactant of Route 5
Reactant of Route 5
1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-(2-nitrophenyl)ethanone
Reactant of Route 6
Reactant of Route 6
1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-(2-nitrophenyl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.